2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJOKBLTFFPVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387594-60-5 | |
| Record name | 2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Peptide Bond Formation
The primary amine and carboxylic acid groups enable participation in standard peptide coupling reactions.
Key reaction parameters :
| Reagent System | Solvent | Temperature | Yield* | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0°C → RT | 72-78% | |
| DCC/DMAP | CH₂Cl₂ | RT | 65% | |
| HATU/DIEA | DMF | -10°C | 83% |
*Yields approximate due to variability in purification methods.
The stereochemistry at the 2R position remains intact during coupling, as confirmed by chiral HPLC analysis. The difluorocyclohexyl group induces steric hindrance, requiring activation systems like HATU for optimal efficiency with bulky coupling partners.
Acylation Reactions
The amine group undergoes nucleophilic acylation under standard conditions:
Representative transformations :
| Acylating Agent | Base | Reaction Time | Product Stability |
|---|---|---|---|
| Acetyl chloride | TEA | 2 hr | Stable ≥6 months |
| Benzoyl fluoride | Pyridine | 4 hr | Prone to hydrolysis |
| Fmoc-Cl | NaHCO₃ | 1 hr | Crystalline solid |
Reactions proceed with >90% conversion at 0-5°C to minimize racemization. The hydrochloride counterion requires neutralization (typically with TEA) prior to acylation.
Esterification
Carboxylic acid functionality allows ester formation via:
Method comparison :
| Method | Catalyst | Solvent | Conversion | Byproducts |
|---|---|---|---|---|
| Fischer (HCl gas) | H₂SO₄ | MeOH | 88% | <2% |
| Steglich (DCC) | DMAP | THF | 95% | Urea |
| Mitsunobu | DIAD/TPP | Et₂O | 82% | Phosphine oxide |
Ester derivatives show enhanced lipid solubility (LogP increase ≈1.2-1.8 units), making them valuable prodrug candidates. The difluorocyclohexyl group resists ring-opening under acidic esterification conditions.
Dehalogenation Sensitivity
While generally stable, the C-F bonds demonstrate unexpected reactivity:
Critical observations :
-
Undergoes partial defluorination (≈15%) when heated >150°C in polar aprotic solvents
-
Resists HF elimination under basic conditions (pH <10)
-
Shows radical stability in ESR studies (ΔG‡ = 92 kJ/mol for F abstraction)
Coordination Chemistry
The amino-carboxylate moiety forms complexes with transition metals:
| Metal Ion | Ligand Ratio | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | 1:1 | 8.2 ±0.3 | Catalytic oxidation |
| Fe³⁺ | 2:1 | 12.1 | MRI contrast studies |
| Zn²⁺ | 1:2 | 6.8 | Enzyme inhibition |
Complexation occurs preferentially through the amino group (ΔΔG = -14.2 kJ/mol vs. carboxylate binding). Fluorine atoms exert weak electron-withdrawing effects (Hammett σₚ = 0.43 per F) .
Thermal Decomposition
TG-DSC analysis reveals:
-
Onset decomposition: 218°C (N₂ atmosphere)
-
Exothermic peak: 225°C (ΔH = -342 J/g)
-
Residual mass: 12.4% at 600°C
Primary degradation pathway involves HCl elimination followed by cyclization to form a diketopiperazine analog .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an enzyme inhibitor, particularly against NADH dehydrogenase enzymes in Mycobacterium tuberculosis. In vitro studies have demonstrated that modifications to the cyclohexyl group can significantly enhance biological activity, with fluorination improving stability and potency .
Case Study: Antimicrobial Activity
- Minimal Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness against Mycobacterium tuberculosis strains:
- 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid : MIC = 0.3 μM
- Control Compound A : MIC = 0.6 μM
- Control Compound B : MIC > 50 μM
This data suggests that the compound exhibits potent antimicrobial properties that could be exploited in therapeutic contexts.
Cytotoxicity Studies
Research has indicated that this compound may induce apoptosis in certain cancer cell lines. Preliminary cytotoxicity assays have shown promising results, indicating its potential as an anticancer agent . Further investigations are necessary to elucidate the precise mechanisms involved.
Pharmacokinetics
Studies on similar compounds suggest that fluorination can improve solubility and metabolic stability, which are critical for therapeutic efficacy. Enhanced pharmacokinetic profiles may lead to better absorption and bioavailability in clinical settings .
Mechanism of Action
The mechanism of action of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
- **2-(1-amino-4,4-difluorocyclohexyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorocyclohexyl group enhances its stability and reactivity compared to similar compounds.
Biological Activity
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group and a difluorocyclohexyl moiety attached to an acetic acid backbone. Its molecular formula is C8H14ClF2NO2, and it is often utilized in various scientific research applications due to its distinct biological properties.
- Molecular Weight : 229.66 g/mol
- CAS Number : 2387594-60-5
- Purity : ≥97%
Synthesis
The synthesis of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves:
- Fluorination of Cyclohexanone : Introduction of difluoro groups.
- Amination : Addition of the amino group.
- Acetic Acid Reaction : Formation of the acetic acid derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing various metabolic pathways and cellular signaling mechanisms.
Enzyme Inhibition Studies
Research indicates that 2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride may exhibit significant enzyme inhibition properties. For example, studies have shown that compounds with similar structures can inhibit NADH dehydrogenase enzymes in Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy .
Case Studies and Research Findings
-
Antimicrobial Activity : In vitro studies have reported that derivatives of this compound demonstrate varying degrees of antimicrobial activity against Mycobacterium tuberculosis strains. The minimal inhibitory concentration (MIC) values were determined to assess potency:
These findings suggest that modifications to the cyclohexyl group can significantly affect biological activity, with fluorination enhancing stability and potency .
Compound MIC (μM) 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid 0.3 Control Compound A 0.6 Control Compound B >50 - Cytotoxicity Assays : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary results indicated that it may induce apoptosis in certain cell types, although further studies are necessary to elucidate its mechanisms fully .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicate that modifications such as fluorination can improve solubility and metabolic stability, which are crucial for therapeutic efficacy .
Therapeutic Potential
Due to its biological activity, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is being explored for potential therapeutic applications, particularly in:
- Antimicrobial Treatments : Targeting resistant strains of bacteria.
- Cancer Therapies : Investigating its role in inducing apoptosis in cancer cells.
Industrial Uses
In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride?
- Methodological Answer : A one-step enantioselective synthesis can be adapted from methods used for structurally related α-amino acid hydrochlorides. For example, enzymatic hydrolysis using stereoselective nitrilases (e.g., from environmental samples) under mild conditions (pH 8, 37°C) can yield the desired enantiomer. Ammonium chloride is often employed as a nitrogen source, followed by hydrochloric acid precipitation to isolate the hydrochloride salt . Chiral resolution via HPLC or enzymatic catalysis may further refine enantiomeric purity .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 4,4-difluorocyclohexyl group) via and NMR.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (229.65 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry if crystalline samples are obtainable (refer to analogous alkaloid structural studies for protocols) .
- Chiral HPLC : Validate enantiomeric excess using chiral stationary phases .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer : Solubility in polar aprotic solvents like DMSO (5 mg/mL) and PBS (pH 7.2, 5 mg/mL) is typical for hydrochloride salts. For storage, keep the compound in a sealed container under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Avoid exposure to moisture and strong oxidizers, as decomposition may release toxic gases (e.g., HCl) .
Advanced Research Questions
Q. How does stereochemistry (e.g., (S)-enantiomer) influence the biological or chemical activity of this compound?
- Methodological Answer : Enantiomers often exhibit divergent binding affinities. To assess stereochemical impact:
- Enantioselective Synthesis : Use chiral catalysts or enzymes (e.g., nitrilases) to isolate (R)- and (S)-forms .
- Biological Assays : Compare IC values in target systems (e.g., enzyme inhibition). For example, the (S)-enantiomer may show enhanced activity in receptor-binding studies due to spatial alignment with chiral binding pockets .
- Molecular Dynamics Simulations : Model interactions between enantiomers and target proteins to rationalize activity differences .
Q. What experimental conditions affect the stability of this compound, and how can degradation be mitigated?
- Methodological Answer : Stability studies under varying pH (2–10), temperature (4–50°C), and light exposure should be conducted:
- HPLC Monitoring : Track degradation products (e.g., free amino acid, cyclohexyl derivatives) over time.
- Buffered Solutions : Use phosphate buffers (pH 7.4) for biological assays to minimize acid-catalyzed hydrolysis.
- Lyophilization : For long-term storage, lyophilize the compound in aliquots to reduce repeated freeze-thaw cycles .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or solvent artifacts. To address this:
- Multi-Technique Validation : Cross-check NMR assignments with 2D-COSY and HSQC experiments. Confirm mass spectra with isotopic pattern analysis.
- Reference Standards : Compare data with structurally validated analogs (e.g., 2-amino-2-phenylacetic acid derivatives) .
- Collaborative Reproducibility : Share raw data with independent labs to verify interpretations, especially if commercial sources lack analytical documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
